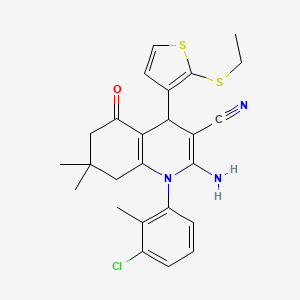![molecular formula C22H20N4O2 B11641572 6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11641572.png)
6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氨基-4-(4-乙氧基苯基)-3-(4-甲基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈是一种复杂的有机化合物,属于二氢吡喃并[2,3-c]吡唑类。这类化合物以其多样的生物活性而闻名,并因其在药物化学中的潜在应用而被广泛研究。该化合物的独特结构,包括氨基、乙氧基苯基和甲基苯基取代基以及二氢吡喃并[2,3-c]吡唑核心,使其具有独特的化学性质和反应活性。
准备方法
合成路线和反应条件
6-氨基-4-(4-乙氧基苯基)-3-(4-甲基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈的合成通常涉及多步反应序列。一种常见的方法是,在合适的催化剂存在下,使4-乙氧基苯甲醛、4-甲基苯甲醛、丙二腈和水合肼反应。反应通常在乙醇溶剂中回流条件下进行。一般的反应方案如下:
缩合反应: 4-乙氧基苯甲醛和4-甲基苯甲醛在碱的存在下与丙二腈反应,形成相应的亚苄基丙二腈中间体。
环化反应: 亚苄基丙二腈中间体与水合肼发生环化反应,形成二氢吡喃并[2,3-c]吡唑核心。
胺化反应:
工业生产方法
在工业环境中,6-氨基-4-(4-乙氧基苯基)-3-(4-甲基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈的合成可以使用连续流动反应器进行放大。这些反应器可以精确控制反应条件,如温度、压力和反应物浓度,从而提高最终产物的产率和纯度。在工业生产中还强调使用绿色化学原理,如溶剂回收和废物最小化。
化学反应分析
反应类型
6-氨基-4-(4-乙氧基苯基)-3-(4-甲基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应会导致形成具有不同官能团的还原类似物。
取代: 氨基和其他取代基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原剂如硼氢化钠和氢化铝锂通常被使用。
取代: 亲核取代反应可以使用卤代烷和酰氯等试剂进行。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氧代衍生物,而还原可以产生各种还原类似物。
4. 科研应用
化学: 该化合物被用作合成更复杂分子的构建单元。
生物学: 它已显示出作为酶抑制剂的潜力,并已被研究其与生物大分子之间的相互作用。
医学: 该化合物表现出有希望的药理活性,包括抗炎、抗菌和抗癌特性。
工业: 它被用于开发具有特定化学和物理性质的新材料。
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
作用机制
6-氨基-4-(4-乙氧基苯基)-3-(4-甲基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈的作用机制涉及它与特定分子靶标和途径的相互作用。例如,其抗炎活性可能归因于抑制促炎酶,而其抗癌特性可能是由于诱导癌细胞凋亡。该化合物的独特结构使其能够与特定受体和酶结合,调节其活性并导致观察到的生物学效应。
相似化合物的比较
类似化合物
- 6-氨基-4-(4-甲氧基苯基)-3-(4-甲基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈
- 6-氨基-4-(4-乙氧基苯基)-3-(4-氯苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈
- 6-氨基-4-(4-乙氧基苯基)-3-(4-氟苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈
独特性
6-氨基-4-(4-乙氧基苯基)-3-(4-甲基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈的独特性在于其特定的取代基及其在二氢吡喃并[2,3-c]吡唑核心上的位置。这些结构特征使其具有独特的化学性质和生物活性,使其成为科学研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C22H20N4O2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
6-amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O2/c1-3-27-16-10-8-14(9-11-16)18-17(12-23)21(24)28-22-19(18)20(25-26-22)15-6-4-13(2)5-7-15/h4-11,18H,3,24H2,1-2H3,(H,25,26) |
InChI 键 |
LTMLHCUUJGTANH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641499.png)
![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641512.png)
![(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11641517.png)

![(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641533.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)
![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11641560.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
![2-[(3,4-dimethylphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11641566.png)
![9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11641573.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641574.png)
![Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11641578.png)
